

# Application Notes and Protocols for In Vivo Formulation of ONO-3805

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ONO-3805** is a non-steroidal inhibitor of  $5\alpha$ -reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT)[1][2]. This mechanism of action makes it a compound of interest for investigating therapeutic effects in androgen-dependent conditions. Due to its nature as a poorly soluble compound, developing a suitable in vivo formulation for animal studies is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data. These application notes provide detailed protocols and guidance for the formulation of **ONO-3805** for preclinical research.

## **Compound Information**



| Property            | Value                                                         | Source    |
|---------------------|---------------------------------------------------------------|-----------|
| Compound Name       | ONO-3805 / ONO-3805<br>Sodium                                 | [3][4][5] |
| CAS Number          | 119347-91-0 (ONO-3805),<br>119347-96-5 (ONO-3805<br>Sodium)   | [3]       |
| Molecular Formula   | C31H37NO5 (ONO-3805),<br>C31H36NNaO5 (ONO-3805<br>Sodium)     | [3]       |
| Molecular Weight    | 503.63 g/mol (ONO-3805),<br>525.61 g/mol (ONO-3805<br>Sodium) | [2]       |
| Mechanism of Action | Inhibition of 5α-reductase                                    | [1][4][5] |
| Solubility          | Soluble in DMSO                                               | [3]       |

# **Signaling Pathway**

The primary mechanism of action for **ONO-3805** is the inhibition of the  $5\alpha$ -reductase enzyme. This enzyme plays a crucial role in the androgen signaling pathway by converting testosterone into dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) and is more potent in activating downstream signaling. By inhibiting  $5\alpha$ -reductase, **ONO-3805** effectively reduces the levels of DHT, thereby attenuating androgen signaling.



Click to download full resolution via product page



#### **ONO-3805** Mechanism of Action

### In Vivo Formulation Protocols

Given that **ONO-3805** is poorly soluble in aqueous solutions, a multi-component vehicle system is often required to achieve a homogenous and stable formulation suitable for administration in animal models. The following are example protocols that can be adapted based on the required dose, administration route, and animal model. It is imperative to perform small-scale formulation trials to assess solubility, stability, and vehicle tolerability before preparing large batches for in vivo studies.

## **Formulation Strategies for Poorly Soluble Compounds**

Several strategies can be employed to formulate poorly soluble compounds like **ONO-3805** for in vivo studies[6][7][8]. These include:

- Co-solvents: Using a mixture of a primary solvent (like DMSO) and other water-miscible solvents (e.g., polyethylene glycols) to maintain solubility upon dilution into an aqueous vehicle.
- Surfactants: Incorporating non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to create micellar solutions that enhance solubility and stability.
- Lipid-based formulations: Dissolving the compound in oils or lipid-based excipients to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS)[7].
- Particle size reduction: Techniques like nanomilling can increase the surface area of the drug, improving its dissolution rate[9].

# Example Formulation Protocol 1: Co-solvent/Surfactant System (for Oral or IP Injection)

This protocol is a common starting point for many poorly soluble compounds.

#### Materials:

ONO-3805 (or its sodium salt)



- Dimethyl sulfoxide (DMSO), ACS grade or higher
- PEG300 (Polyethylene glycol 300)
- Tween® 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

#### Vehicle Composition:

| Component  | Percentage (v/v) |
|------------|------------------|
| DMSO       | 5 - 10%          |
| PEG300     | 30 - 40%         |
| Tween® 80  | 5%               |
| Saline/PBS | 45 - 60%         |

#### Protocol:

- Stock Solution Preparation: Weigh the required amount of ONO-3805 and dissolve it in DMSO to create a concentrated stock solution. Gentle warming and vortexing may aid in dissolution.
- Vehicle Preparation: In a separate sterile tube, add the PEG300.
- Mixing: Slowly add the ONO-3805/DMSO stock solution to the PEG300 while vortexing to ensure thorough mixing.
- Surfactant Addition: Add the Tween® 80 to the mixture and continue to vortex until a clear, homogenous solution is formed.
- Final Dilution: Add the saline or PBS dropwise while continuously vortexing to bring the formulation to the final volume.
- Final Formulation Check: Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the



percentage of co-solvents or surfactant).

# Example Formulation Protocol 2: Suspension in Methylcellulose (for Oral Gavage)

If a solution is not achievable at the desired concentration, a uniform suspension can be an alternative.

#### Materials:

#### ONO-3805

- 0.5% 1% (w/v) Methylcellulose in sterile water
- 0.1% 0.2% (v/v) Tween® 80 (optional, as a wetting agent)

#### Vehicle Composition:

| Component            | Percentage        |
|----------------------|-------------------|
| Methylcellulose      | 0.5% - 1% (w/v)   |
| Tween® 80 (optional) | 0.1% - 0.2% (v/v) |
| Sterile Water        | q.s. to 100%      |

#### Protocol:

- Vehicle Preparation: Prepare the methylcellulose solution in sterile water according to the manufacturer's instructions. If using Tween® 80, add it to the methylcellulose solution.
- Compound Preparation: Weigh the required amount of **ONO-3805** and place it in a mortar.
- Wetting: If using Tween® 80, add a small amount of the vehicle to the powder to form a
  paste.
- Suspension Formation: Gradually add the remaining vehicle to the paste while triturating to create a uniform suspension.



- Homogenization: Further homogenize the suspension using a sonicator or a high-speed homogenizer to ensure uniform particle size distribution.
- Administration: Ensure the suspension is well-mixed immediately before each animal is dosed.

## **Experimental Workflow**

The following diagram outlines a typical experimental workflow for an in vivo efficacy study using the formulated **ONO-3805**.





Click to download full resolution via product page

In Vivo Efficacy Study Workflow



## **Important Considerations**

- Tolerability: Always conduct a pilot study to assess the tolerability of the chosen vehicle in
  the specific animal model and strain being used. Monitor for signs of distress, weight loss, or
  adverse reactions. For DMSO-containing formulations, keep the final concentration of DMSO
  as low as possible, generally below 10% for mice, to avoid toxicity[5].
- Route of Administration: The choice of formulation will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
   Suspensions are generally only suitable for oral gavage.
- Stability: Assess the physical and chemical stability of the prepared formulation over the intended period of use. Some formulations may require continuous stirring or may not be suitable for long-term storage.
- Dose Volume: The final concentration of **ONO-3805** in the formulation should be adjusted to allow for an appropriate dosing volume for the size of the animal (e.g., typically 5-10 mL/kg for oral gavage in rodents).

By carefully considering these factors and utilizing the provided example protocols as a starting point, researchers can develop a suitable in vivo formulation for **ONO-3805** to advance their preclinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. ono-3805 sodium TargetMol Chemicals [targetmol.com]
- 5. Ono-3805 sodium | TargetMol [targetmol.com]



- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Formulation of ONO-3805]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577819#ono-3805-in-vivo-formulation-for-animalstudies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com